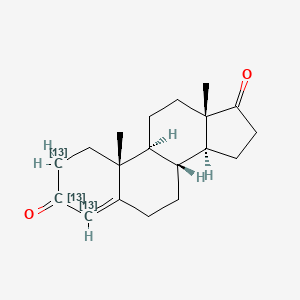
Iron diarsenide, pieces, 99.5% trace metals basis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron diarsenide, with the chemical formula FeAs₂, is a crystalline solid known for its applications in semiconductor and photo-optic technologies . This compound is also referred to as iron arsenide or arsenoferrite. It is characterized by its high melting point of 990°C and a density of 7.4 g/cm³ at 25°C . Iron diarsenide is not soluble in water and is typically available in high purity forms, such as 99.5% trace metals basis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron diarsenide can be synthesized by sintering a mixture of metallic arsenic and iron in evacuated quartz ampoules . This process involves heating the mixture to high temperatures under a vacuum to ensure the formation of the desired compound without contamination from other elements.
Industrial Production Methods: In industrial settings, iron diarsenide is often produced through direct reductive melting (DRM) processes. These processes involve processing under reducing atmospheres in the presence of an iron-rich slag, which helps lock arsenic into iron arsenide phases . This method is particularly effective for the extraction of gold from arsenic-bearing ores, where iron diarsenide plays a crucial role in the removal of arsenic .
Analyse Chemischer Reaktionen
Types of Reactions: Iron diarsenide undergoes various chemical reactions, including oxidation, reduction, and decomposition. For instance, it can decompose at high temperatures, leading to the formation of other iron arsenide phases .
Common Reagents and Conditions: The decomposition of iron diarsenide typically occurs under neutral or reducing atmospheres at temperatures ranging from 25°C to 850°C . Common reagents used in these reactions include iron-rich slags and other reducing agents.
Major Products Formed: The major products formed from the decomposition of iron diarsenide include other iron arsenide phases such as FeAs and Fe₃As₂
Wissenschaftliche Forschungsanwendungen
Iron diarsenide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism by which iron diarsenide exerts its effects is primarily related to its ability to form stable compounds with arsenic. In the context of arsenic removal, iron diarsenide reacts with arsenic-bearing ores to form stable iron arsenide phases, thereby preventing the release of toxic arsenic into the environment . This process involves the decomposition of iron diarsenide at high temperatures, leading to the formation of other iron arsenide phases that effectively lock arsenic in a stable form .
Vergleich Mit ähnlichen Verbindungen
- Iron (III) arsenide (FeAs)
- Iron (II) arsenide (FeAs₂)
- Indium gallium arsenide
- Lead arsenide
- Boron arsenide
Comparison: Iron diarsenide is unique among these compounds due to its specific crystal structure and high melting point. Unlike iron (III) arsenide and iron (II) arsenide, which have different oxidation states and properties, iron diarsenide is particularly valued for its stability and effectiveness in arsenic removal processes . Additionally, its applications in the semiconductor industry set it apart from other arsenide compounds, making it a versatile and valuable material in various scientific and industrial fields .
Eigenschaften
Molekularformel |
As2Fe |
|---|---|
Molekulargewicht |
205.69 g/mol |
InChI |
InChI=1S/As2.Fe/c1-2; |
InChI-Schlüssel |
FVOQJZGRHWEZOE-UHFFFAOYSA-N |
Kanonische SMILES |
[Fe].[As]=[As] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12053326.png)




![Dichlorobis[tri(1-piperidinyl)phosphine]palladium(II)](/img/structure/B12053371.png)

![N-Ethyl-N-isopropylpropan-2-aminium 3-(4-Cyano-2,3,5,6-tetrafluorophenyl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12053389.png)

![2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12053407.png)
![2,8,14,20-tetra(undecyl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol;hydrate](/img/structure/B12053409.png)
![2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12053415.png)

